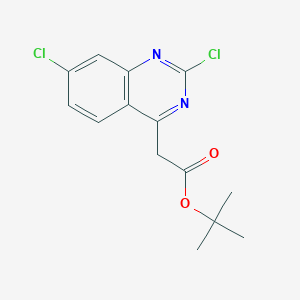
tert-Butyl 2,7-Dichloroquinazoline-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2,7-Dichloroquinazoline-4-acetate: is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinazoline ring, and a tert-butyl ester group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-Dichloroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-dichloroquinazoline.
Esterification: The 4-position of the quinazoline ring is esterified using tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial purification methods such as distillation and crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2,7-Dichloroquinazoline-4-acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: tert-Butyl 2,7-Dichloroquinazoline-4-acetate is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It is used in research to understand cell signaling pathways and their regulation.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with cell proliferation.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tert-Butyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cell surface receptors, modulating signaling pathways involved in cell growth and differentiation. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
tert-Butyl Quinazoline-4-acetate: Similar structure but lacks the chlorine atoms at the 2nd and 7th positions.
tert-Butyl bromoacetate: Used in similar esterification reactions but does not contain the quinazoline ring.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group but different core structure.
Uniqueness: tert-Butyl 2,7-Dichloroquinazoline-4-acetate is unique due to the presence of both chlorine atoms and the tert-butyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
属性
分子式 |
C14H14Cl2N2O2 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC 名称 |
tert-butyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(15)6-10(9)17-13(16)18-11/h4-6H,7H2,1-3H3 |
InChI 键 |
AGTWEGVUKDHVFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


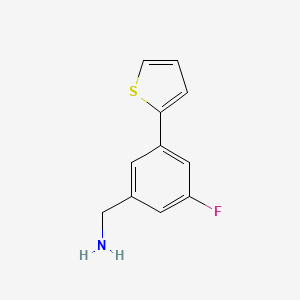
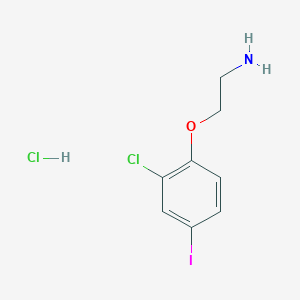

![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
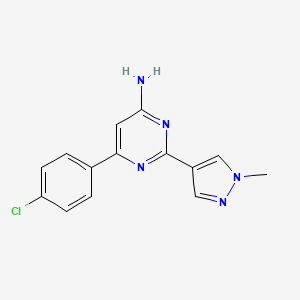
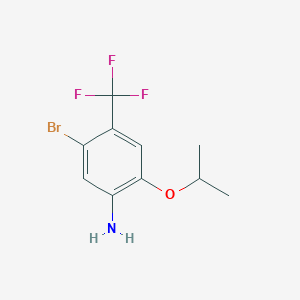
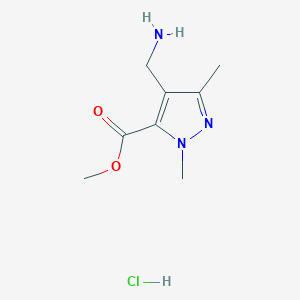
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
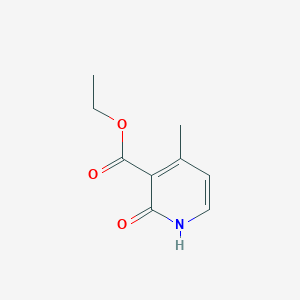

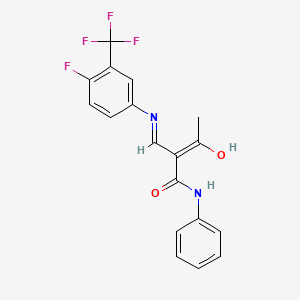
![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
